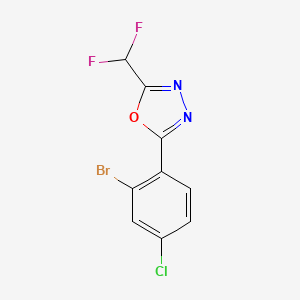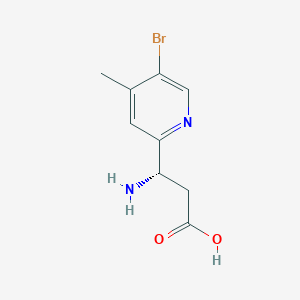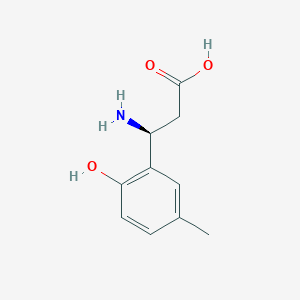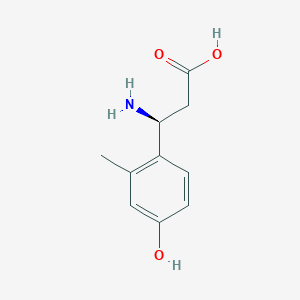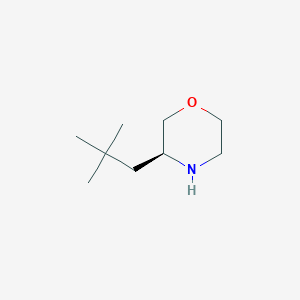
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, a nitro group, and a tetrazole ring attached to the chromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated intermediate with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Applications De Recherche Scientifique
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive nature.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and binding to active sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methoxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the methoxymethoxy group.
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-imidazol-5-YL)-2H-chromen-2-one: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other chromenone derivatives and contributes to its potential as a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C12H8BrN5O6 |
|---|---|
Poids moléculaire |
398.13 g/mol |
Nom IUPAC |
6-bromo-7-(methoxymethoxy)-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8BrN5O6/c1-22-4-23-10-7(13)3-5-2-6(11-14-16-17-15-11)12(19)24-9(5)8(10)18(20)21/h2-3H,4H2,1H3,(H,14,15,16,17) |
Clé InChI |
YONWFCSAIHPXGY-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


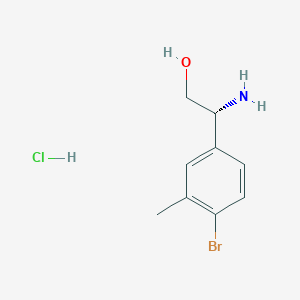


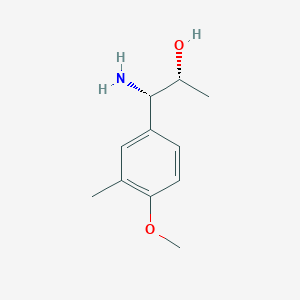
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
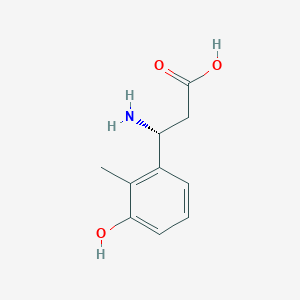
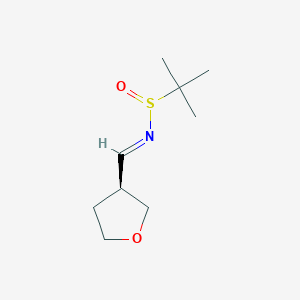
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
